molecular formula C7H10N2O B1394329 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol CAS No. 1044764-19-3

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol

Cat. No.: B1394329
CAS No.: 1044764-19-3
M. Wt: 138.17 g/mol
InChI Key: BDQHFHMDXRFNGB-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole moieties

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol has several scientific research applications:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit potent anti-necroptotic activity in both human and mouse cellular assays . This indicates its potential in regulating cell death pathways and influencing cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with RIPK1 results in the inhibition of necroptosis, thereby preventing cell death . This mechanism highlights its potential therapeutic applications in diseases where necroptosis plays a critical role.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its stability under specific conditions, allowing for prolonged observation of its effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as inhibition of necroptosis. At higher doses, it could potentially lead to toxic or adverse effects . Understanding the dosage thresholds is essential for its safe and effective application in therapeutic settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic delivery and efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Detailed studies on its subcellular distribution can provide insights into its precise mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol typically involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride. This method provides a convenient route to 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which can then be further modified to introduce various substituents at the 3-position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar dehydration and substitution reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the compound into different hydrogenated forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, hydrogenated compounds, and other modified heterocyclic structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol is unique due to the presence of the methanol group at the 3-position, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for further modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-5-6-4-8-7-2-1-3-9(6)7/h4,10H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQHFHMDXRFNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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